Cas no 83724-17-8 (4(1H)-Pyrimidinone, 6-(dimethylamino)-2-methyl-)

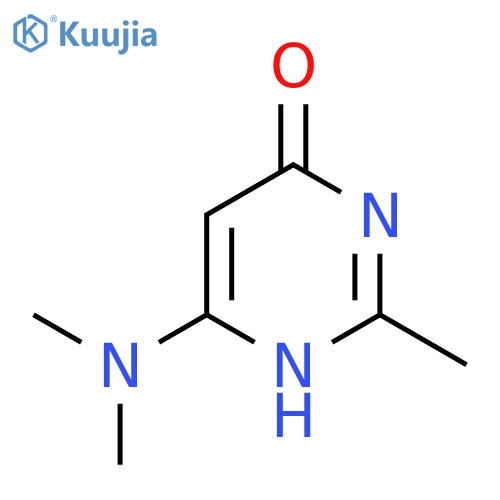

83724-17-8 structure

商品名:4(1H)-Pyrimidinone, 6-(dimethylamino)-2-methyl-

CAS番号:83724-17-8

MF:C7H11N3O

メガワット:153.181740999222

MDL:MFCD11840974

CID:668651

PubChem ID:135689647

4(1H)-Pyrimidinone, 6-(dimethylamino)-2-methyl- 化学的及び物理的性質

名前と識別子

-

- 4(1H)-Pyrimidinone, 6-(dimethylamino)-2-methyl-

- 6-(dimethylamino)-2-methyl-1H-pyrimidin-4-one

- 4-(dimethylamino)-2-methyl-1H-pyrimidin-6-one

- SCHEMBL11190041

- 6-(Dimethylamino)-2-methylpyrimidin-4(1H)-one

- AD-0763

- CS-0330961

- AKOS005071794

- 6-(dimethylamino)-2-methyl-4-pyrimidinol

- SB55641

- DTXSID80608104

- 83724-17-8

- 6-(Dimethylamino)-2-methylpyrimidin-4(3H)-one

- 6-(dimethylamino)-2-methylpyrimidin-4-ol

- MFCD11840974

- AKOS030255560

-

- MDL: MFCD11840974

- インチ: InChI=1S/C7H11N3O/c1-5-8-6(10(2)3)4-7(11)9-5/h4H,1-3H3,(H,8,9,11)

- InChIKey: JCVFYJPZRHEZHB-UHFFFAOYSA-N

- ほほえんだ: CC1=NC(=CC(=O)N1)N(C)C

計算された属性

- せいみつぶんしりょう: 153.090211983g/mol

- どういたいしつりょう: 153.090211983g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 240

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.4

- トポロジー分子極性表面積: 44.7Ų

4(1H)-Pyrimidinone, 6-(dimethylamino)-2-methyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Matrix Scientific | 046255-1g |

6-(Dimethylamino)-2-methyl-4-pyrimidinol, >95% |

83724-17-8 | >95% | 1g |

$304.00 | 2023-09-06 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 046255-1g |

6-(Dimethylamino)-2-methyl-4-pyrimidinol |

83724-17-8 | >95% | 1g |

4941CNY | 2021-05-07 | |

| Chemenu | CM526026-1g |

6-(Dimethylamino)-2-methylpyrimidin-4(3H)-one |

83724-17-8 | 95% | 1g |

$153 | 2023-02-01 | |

| abcr | AB269055-1g |

6-(Dimethylamino)-2-methyl-4-pyrimidinol, 95%; . |

83724-17-8 | 95% | 1g |

€315.00 | 2025-02-16 | |

| A2B Chem LLC | AC40855-10mg |

6-(Dimethylamino)-2-methylpyrimidin-4(3H)-one |

83724-17-8 | >95% | 10mg |

$240.00 | 2024-04-19 | |

| A2B Chem LLC | AC40855-5mg |

6-(Dimethylamino)-2-methylpyrimidin-4(3H)-one |

83724-17-8 | >95% | 5mg |

$214.00 | 2024-04-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1401631-1g |

6-(Dimethylamino)-2-methylpyrimidin-4-ol |

83724-17-8 | 95+% | 1g |

¥2448.00 | 2024-07-28 | |

| A2B Chem LLC | AC40855-500mg |

6-(Dimethylamino)-2-methylpyrimidin-4(3H)-one |

83724-17-8 | >95% | 500mg |

$302.00 | 2024-04-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1401631-5g |

6-(Dimethylamino)-2-methylpyrimidin-4-ol |

83724-17-8 | 95+% | 5g |

¥9893.00 | 2024-07-28 | |

| Apollo Scientific | OR33489-500mg |

6-(Dimethylamino)-2-methylpyrimidin-4-ol |

83724-17-8 | 95% | 500mg |

£147.00 | 2025-02-20 |

4(1H)-Pyrimidinone, 6-(dimethylamino)-2-methyl- 関連文献

-

Muppidathi Marieeswaran,Perumal Panneerselvam Mater. Adv., 2021,2, 7024-7035

-

Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949

-

3. Zipper-like properties of [poly(l-lysine) + poly(l-glutamic acid)] β-pleated molecular self-assemblyWojciech Dzwolak,Piotr E. Marszalek Chem. Commun., 2005, 5557-5559

-

Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254

-

Ján Matyašovský,Tobias Stopka,Bogdan R. Brutiu,Alexandre Pinto,Martina Drescher,Nuno Maulide Chem. Sci., 2021,12, 7770-7774

83724-17-8 (4(1H)-Pyrimidinone, 6-(dimethylamino)-2-methyl-) 関連製品

- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)

- 1017210-11-5(4-(2,5-dimethylphenyl)butan-2-amine)

- 171232-79-4(methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate)

- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)

- 2227884-74-2(rac-(1R,2R)-2-(4-bromo-5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid)

- 1806818-20-1(Ethyl 2,3-dibromo-4-(difluoromethyl)pyridine-6-acetate)

- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)

- 946245-01-8(N-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethyl-2-fluorobenzene-1-sulfonamide)

- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)

- 2137145-07-2(tert-butyl N-(1S)-1-(5-methylpyridin-2-yl)-3-oxopropylcarbamate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:83724-17-8)4(1H)-Pyrimidinone, 6-(dimethylamino)-2-methyl-

清らかである:99%

はかる:1g

価格 ($):187.0